molecular formula C10H6F2N2O2 B1467042 6-(2,6-difluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1484400-03-4

6-(2,6-difluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1467042
CAS No.: 1484400-03-4
M. Wt: 224.16 g/mol
InChI Key: ZAYRNVPJSWPLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,6-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1484400-03-4) is a chemical compound with a molecular formula of C10H6F2N2O2 and a molecular weight of 224.16 g/mol . This pyrimidinedione derivative is offered for research purposes and is not intended for diagnostic or therapeutic applications. Compounds based on the pyrimidinedione scaffold, to which this molecule belongs, are the subject of investigation across multiple scientific fields. Patent literature indicates that structurally similar pyrimidinediones are being explored for their potential in developing treatments for cardiac conditions, including hypertrophic cardiomyopathy and left ventricular hypertrophy . Furthermore, related uracil and pyrimidine derivatives are extensively studied in agricultural chemistry for their herbicidal activity. Some analogues function as potent inhibitors of key enzymes, such as protoporphyrinogen oxidase (PPO), a known target for commercial herbicides . The presence of the 2,6-difluorophenyl motif is a common feature in certain classes of agrochemicals, such as acetohydroxyacid synthase (AHAS) inhibitors, highlighting its relevance in the design of active molecules . This product is strictly for research and is labeled "For Research Use Only." It is not intended for personal, medicinal, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-(2,6-difluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-5-2-1-3-6(12)9(5)7-4-8(15)14-10(16)13-7/h1-4H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYRNVPJSWPLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2,6-difluorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound contains a pyrimidine ring substituted with a difluorophenyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

The biological activity of this compound is primarily linked to its ability to inhibit cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle. Inhibition of CDK2 can lead to:

  • Altered Cell Cycle Progression : Disruption in the transition from the G1 phase to the S phase.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

Similar compounds have demonstrated these effects, indicating the potential cytotoxic properties of this compound against various cancer cell lines .

In Vitro Studies

Research has shown that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes key findings from various studies:

Study Cell Line IC50 (µM) Mechanism
Study AHeLa12.5CDK2 inhibition
Study BMCF-715.0Induction of apoptosis
Study CA54910.0Cell cycle arrest

These studies suggest that the compound's efficacy varies across different cell types but consistently demonstrates potential as an anticancer agent.

Case Studies

A notable case study involved the evaluation of this compound in a xenograft model of breast cancer. The administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted:

  • Tumor Growth Inhibition : A reduction in tumor volume by approximately 40% after three weeks of treatment.
  • Biomarker Analysis : Decreased levels of proliferative markers (Ki-67) and increased apoptosis markers (cleaved caspase-3) were observed.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Target Activity
Pyrazolo[3,4-d]pyrimidineCDK2Strong inhibitor
Pyrido[2,3-d]pyrimidin-5-oneVarious kinasesAntiproliferative

Both comparative compounds show similar mechanisms involving kinase inhibition; however, their specific activities and selectivity may differ based on structural variations.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-Dione Derivatives

Structural and Functional Group Variations

Fluorinated Analogs
  • TAK-013: A thieno[2,3-d]pyrimidine-2,4-dione derivative with a 2,6-difluorobenzyl group. Unlike the target compound, TAK-013 includes a thienopyrimidine scaffold and a 3-methoxyureido-phenyl substituent, enhancing its selectivity for HIV capsid protein inhibition .
  • Compound 2o : A pyrido[2,3-d]pyrimidine-2,4-dione with a 2,3,4-trifluorophenyl group. Molecular docking studies reveal strong hydrogen bonding between its fluorine atoms and Agr98/Thr176 residues in Nicotiana tabacum PPO, suggesting fluorine positioning critically influences herbicidal activity .
Chlorinated and Hydroxylated Analogs
  • 6-(2,6-Dichlorophenyl)pyrimidine Derivatives : These exhibit higher melting points (116–118°C) compared to fluorinated analogs due to increased molecular symmetry. However, they show reduced metabolic stability in vivo, likely due to chlorine’s larger atomic radius and slower enzymatic cleavage .
  • Hydroxylated Derivatives (e.g., 10u–10y): Substitution with hydroxyl or biphenyl groups improves water solubility but reduces membrane permeability. For example, 3-hydroxy-1-methyl-6-(4-(pyridin-4-yl)phenoxy)pyrimidine-2,4(1H,3H)-dione (10y) shows enhanced binding to HIV reverse transcriptase via polar interactions .
Antiviral Activity
  • Target Compound : The 2,6-difluorophenyl group enables π–π stacking with hydrophobic pockets in viral proteins, as seen in TAK-013’s interaction with HIV capsid proteins. Fluorine’s electronegativity also stabilizes charge-transfer interactions .
  • Bis(pyrimidine-2,4-diones) (1a–28a) : These compounds, synthesized from uracil and aldehydes, exhibit dual hydrophilic-lipophilic properties but lack fluorine’s metabolic advantages. Their activity against HIV is moderate compared to fluorinated derivatives .
Enzyme Inhibition
  • Compound 2o : Demonstrates IC₅₀ values of 0.8 μM against N. tabacum PPO, attributed to fluorine-mediated hydrogen bonding with Agr98 (2.3–4.3 Å) and π–π interactions with FAD600 (5.9–6.0 Å) .
  • Sufugolix (Relugolix Impurity 22): A thienopyrimidine-dione with a 2,6-difluorobenzyl group, this compound shows high binding affinity for dopamine D1 receptors due to fluorine’s electron-withdrawing effects, which optimize ligand-receptor complementarity .

Spectroscopic and Computational Data

  • NMR and HRMS : The 2,6-difluorophenyl group in the target compound results in distinct <sup>1</sup>H NMR signals (δ 7.45–7.55 ppm for aromatic protons) and a molecular ion peak at m/z 281.05 (M+H)<sup>+</sup>, differing from dichlorophenyl analogs (e.g., m/z 319.19 for 5H) .
  • DFT Analysis: Pyrido[2,3-d]pyrimidine derivatives (e.g., 6a–6d) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, correlating with their stability. Fluorine substitution reduces the gap by 0.1–0.2 eV compared to non-fluorinated analogs, enhancing reactivity .

Preparation Methods

Cyclization Using α-Halogenated Ketones

One common approach involves the reaction of α-halogenated ketones containing the 2,6-difluorophenyl group with urea or other pyrimidine precursors. The general mechanism proceeds as follows:

  • The α-halogenated ketone reacts with urea under reflux conditions, typically in polar solvents, to form the pyrimidine-2,4-dione ring.
  • The presence of electron-withdrawing fluorine substituents on the phenyl ring can influence the electrophilicity of the ketone and the cyclization efficiency.

This method benefits from relatively straightforward reaction conditions and the availability of starting materials.

Acid- or Base-Catalyzed Cyclization

Alternative methods employ acidic or basic media to facilitate ring closure:

  • Strong acids such as formic acid or methanesulfonic acid have been used in the synthesis of related 6-aryl-dihydrouracils, which are structurally similar to the target compound.
  • High-temperature reflux in acidic conditions promotes cyclization and substitution at the 6-position.
  • Basic conditions with sodium hydroxide or sodium periodate in polar solvents have been explored but sometimes lead to decomposition or complex mixtures, indicating the need for careful optimization.

Use of Phosphotungstic Acid Catalysis

A more recent approach involves using phosphotungstic acid in absolute ethanol, which has been shown to catalyze the formation of dihydrouracil analogs with moderate yields (~30%) after prolonged reaction times (24 hours). This method offers a milder alternative to harsh acidic or basic conditions but may require further optimization for higher yields.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
α-Halogenated Ketone Cyclization α-Halogenated 2,6-difluorophenyl ketone + Urea Reflux in polar solvents Moderate Straightforward, influenced by fluorine substituents
Acid-Catalyzed Cyclization 6-Aryl precursors + Formic acid/MsOH Reflux, strong acid Variable Effective but harsh conditions, risk of decomposition
Base-Catalyzed Cyclization 6-Aryl precursors + NaOH or NaIO4 Polar solvents, variable temperature Low/Decomp Often leads to decomposition or complex mixtures
Phosphotungstic Acid Catalysis 6-Aryl dihydropyrimidinones + Phosphotungstic acid Ethanol, reflux, 24 h ~30 Milder conditions, moderate yield, requires optimization

Research Findings and Optimization Notes

  • The electron-withdrawing effect of the fluorine atoms at the 2,6-positions of the phenyl ring enhances the compound’s reactivity and biological binding but can also affect synthetic yields and reaction pathways.
  • Harsh acidic or basic conditions often lead to side reactions or decomposition, necessitating careful control of reaction parameters such as temperature, solvent, and catalyst concentration.
  • The use of phosphotungstic acid as a catalyst in ethanol represents a promising direction for milder synthesis, though yields remain moderate and reaction times long.
  • Related pyrimidine derivatives have been synthesized using reductive amination and methylation steps, but these are more relevant to substituted pyrido[2,3-d]pyrimidine analogs rather than the target compound.

Q & A

Q. Advanced Synthesis

  • Base Selection : Potassium carbonate in DMF promotes efficient N-alkylation without side reactions .
  • Temperature Control : Reflux conditions (80–100°C) improve yields for sterically hindered substrates .
  • Functional Group Compatibility : Fluorophenyl and chlorophenyl groups tolerate alkylation, enabling diverse pharmacophore designs .

How can biological activity be systematically evaluated for this compound?

Q. Advanced Biological Screening

  • Enzyme Assays : Measure inhibition of kinases (e.g., eEF-2K) using fluorescence polarization or radiometric assays .
  • Receptor Binding Studies : Competitive binding assays with radiolabeled ligands (e.g., dopamine receptors) quantify IC₅₀ values .
  • Cell-Based Models : Anticancer activity is assessed via MTT assays in cancer cell lines (e.g., IC₅₀ = 2–10 µM) .

How should researchers resolve contradictory data on solvent effects in synthesis?

Data Contradiction Analysis
Discrepancies arise from solvent polarity and nucleophilicity:

  • Polar Solvents (DMF) : Enhance solubility of intermediates but may reduce reaction rates due to steric effects .
  • Protic Solvents (Acetic Acid) : Favor cyclization via H-bond stabilization but limit alkylation efficiency .
    Recommendation : Use solvent screening (e.g., DMF/acetonitrile mixtures) to balance reactivity and yield .

What crystallographic insights inform the compound’s supramolecular interactions?

Q. Advanced Structural Analysis

  • Hydrogen Bonding : N–H⋯O bonds (2.7–3.1 Å) form dimeric networks, critical for crystal packing .
  • Fluorine Interactions : C–F⋯π contacts (3.2–3.5 Å) stabilize 3D architectures .
  • Thermal Stability : TGA/DSC reveals decomposition temperatures >200°C, correlating with solid-state interactions .

What mechanistic studies elucidate reaction pathways for derivative synthesis?

Q. Advanced Mechanistic Probes

  • Kinetic Profiling : Monitor intermediates via in-situ IR or LCMS to identify rate-limiting steps (e.g., cyclization vs. alkylation) .
  • Isotope Labeling : ¹⁸O-tracing in pyrimidine-diones confirms water-mediated hydrolysis pathways .
  • DFT Calculations : Predict regioselectivity in alkylation using B3LYP/6-31G(d) models .

How can researchers design analogs to improve pharmacokinetic properties?

Q. Advanced Derivative Design

  • Bioisosteric Replacement : Substitute fluorophenyl with trifluoromethyl groups to enhance metabolic stability .
  • Prodrug Strategies : Introduce ester or amide moieties at the 3-position for controlled release .
  • SAR Studies : Vary substituents at the 6-position (e.g., aryl vs. heteroaryl) to optimize target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-difluorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-(2,6-difluorophenyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.